molecular formula C10H17ClN2O3 B1312650 4-Boc-1-piperazinecarbonyl Chloride CAS No. 59878-28-3

4-Boc-1-piperazinecarbonyl Chloride

Cat. No. B1312650
CAS RN: 59878-28-3
M. Wt: 248.7 g/mol
InChI Key: NCIQNWYJLAAFAH-UHFFFAOYSA-N
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Description

4-Boc-1-piperazinecarbonyl Chloride, also known as tert-butyl 4-(chlorocarbonyl)-1-piperazinecarboxylate, is a chemical compound with the CAS Number: 59878-28-3 . It has a molecular weight of 248.71 and is a white to tan solid .


Synthesis Analysis

The synthesis of 4-Boc-1-piperazinecarbonyl Chloride involves the reaction of tert-butyl piperazine-1-carboxylate with pyridine in dichloromethane at 0 - 20℃ for 2 hours under an inert atmosphere . Another method involves the reaction of piperazine-1-carboxylic acid tert-butyl ester with pyridine and triphosgene in methylene chloride at 0° C .


Molecular Structure Analysis

The InChI code for 4-Boc-1-piperazinecarbonyl Chloride is 1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3 . The linear formula is C10H17ClN2O3 .


Chemical Reactions Analysis

4-Boc-1-piperazinecarbonyl Chloride can be used in the synthesis of other compounds. For example, it can be used in the preparation of (4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)iperidin-1-yl)(5-(piperazine-1-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone .


Physical And Chemical Properties Analysis

4-Boc-1-piperazinecarbonyl Chloride is a white to tan solid . It has a molecular weight of 248.71 . The storage temperature is +4C .

Scientific Research Applications

“4-Boc-1-piperazinecarbonyl Chloride” is a chemical compound with the CAS Number: 59878-28-3 . It’s often used in scientific research, particularly in the field of medicinal chemistry .

The piperazine moiety, which is part of the structure of “4-Boc-1-piperazinecarbonyl Chloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

In terms of specific applications, “4-Boc-1-piperazinecarbonyl Chloride” could potentially be used in the synthesis of various pharmaceuticals. For example, piperazine-containing drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 were synthesized using piperazine-based synthons .

  • Medicinal Chemistry : The compound is often used in the field of medicinal chemistry . The piperazine moiety, which is part of the structure of “4-Boc-1-piperazinecarbonyl Chloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

  • Pharmaceutical Synthesis : “4-Boc-1-piperazinecarbonyl Chloride” could potentially be used in the synthesis of various pharmaceuticals. For example, piperazine-containing drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 were synthesized using piperazine-based synthons .

  • Chemical Research : Given its specific chemical properties, “4-Boc-1-piperazinecarbonyl Chloride” can be used in various chemical research applications. It could be used as a building block in the synthesis of more complex molecules .

  • Medicinal Chemistry : The compound is often used in the field of medicinal chemistry . The piperazine moiety, which is part of the structure of “4-Boc-1-piperazinecarbonyl Chloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

  • Pharmaceutical Synthesis : “4-Boc-1-piperazinecarbonyl Chloride” could potentially be used in the synthesis of various pharmaceuticals. For example, piperazine-containing drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 were synthesized using piperazine-based synthons .

  • Chemical Research : Given its specific chemical properties, “4-Boc-1-piperazinecarbonyl Chloride” can be used in various chemical research applications. It could be used as a building block in the synthesis of more complex molecules .

  • Material Science : In the field of material science, “4-Boc-1-piperazinecarbonyl Chloride” could potentially be used in the development of new materials. Its unique chemical properties might contribute to the creation of materials with novel characteristics .

  • Biochemistry : In biochemistry, “4-Boc-1-piperazinecarbonyl Chloride” could be used in the study of biological systems. Its chemical structure could interact with biological molecules in specific ways, providing insights into biological processes .

  • Environmental Science : “4-Boc-1-piperazinecarbonyl Chloride” could potentially be used in environmental science research. For example, it could be used in studies investigating the fate and transport of chemicals in the environment .

Safety And Hazards

The safety information for 4-Boc-1-piperazinecarbonyl Chloride indicates that it is a dangerous substance . The hazard statements include H315, H319, H335 . The precautionary statements include P280, P305+P351+P338, P310 .

properties

IUPAC Name

tert-butyl 4-carbonochloridoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQNWYJLAAFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462710
Record name 4-Boc-1-piperazinecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-1-piperazinecarbonyl Chloride

CAS RN

59878-28-3
Record name 4-Boc-1-piperazinecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl piperazine-1-carboxylate (210 mg, 1.13 mmol) and pyridine (137 mg, 1.73 mmol) in anhydrous CH2Cl2 (2 mL) was cooled to 0° C. under an atmosphere of N2, treated with a solution of triphosgene (402 mg, 1.35 mmol) in anhydrous CH2Cl2 (2 mL) and stirred at 0° C. for 1 h. The cooling bath was then removed and the reaction stirred at room temperature for a further 1 h. After this time, the mixture was diluted with 1 M hydrochloric acid (25 mL) and extracted with CH2Cl2 (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried over Na2SO4 and the drying agent removed by filtration. The filtrate was concentrated to dryness under reduced pressure to provide tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate as a white solid (280 mg, 100%): 1H NMR (500 MHz, CDCl3) δ 10.76 (br s, 1H), 7.33 (dd, J=17.0, 9.0 Hz, 1H), 7.11 (dd, J=9.0, 4.0 Hz, 1H), 4.88-4.52 (m, 2H), 4.69 (br s, 2H), 4.62 (s, 2H), 3.49 (apparent t, J=4.5 Hz, 4H), 3.32 (apparent t, J=4.5 Hz, 4H), 3.25 (apparent t, J=12.5 Hz, 1H), 3.14-2.88 (m, 2H), 1.94 (d, J=12.5 Hz, 2H), 1.72-1.66 (m, 2H), 1.48 (s, 9H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphosgene (25 g, 84.2 mmol) was taken into dichloromethane (200 mL) and the resulting solution cooled to 0° C. A solution of tert-butyl 1-piperazinecarboxylate (40 g, 214.8 mmol) and pyridine (35 mL, 432.7 mmol) in dichloromethane (100 mL) was then added dropwise to the triphosgene solution and the reaction mixture was allowed to warm to room temperature over 30 minutes. The mixture was then quenched by addition of aqueous hydrochloric acid (0.1N, 200 mL) and the aqueous phase washed with dichloromethane (50 mL) followed by drying the combined organic layers over anhydrous magnesium sulfate. Filtration and concentration in vacuo gave tert-butyl 4-chlorocarbonyl-1-piperazinecarboxylate (45.6 g, 85%) as a yellow solid which may be used without further purification. The material can be purified further by crystallization from ethyl ether/hexane.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of piperazine-1-carboxylic acid tert-butyl ester (4.0 g, 22 mmol) in methylene chloride (40 mL) at 0° C. was treated with pyridine (2.65 ml, 33 mmol) and triphosgene (3.2 g, 10.8 mmol). The resulting yellow solution was stirred at 25° C. for 1 h. At this time, the reaction mixture was partitioned between methylene chloride (200 mL) and a 1N aqueous hydrochloric acid solution (75 mL). The organics were dried over magnesium sulfate and concentrated in vacuo to afford 4-chlorocarbonyl-piperazine-1-carboxylic acid tert-butyl ester (4.73 g, 89%) as a yellow solid. This material was used in the next step without further purification
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The same reaction procedure used in the reference of Tetrahedron Letters. Vol 35 839-842, 1994 was made. 15.78 g (84.7 mmol) of 1-(t-butoxycarbonylamino)piperazine, 6.85 ml (84.7 mmol) of pyridine and 15.1 ml (84.7 mmol) of diisopropylethylarine were dissolved in 200 ml of anhydrous toluene and then carbonic acid gas was intromitted for 1 hour under -10° C. The reaction solution was added to 80 ml of toluene solution of 10.6 ml (84.7 mmol) of thionylchloride being cooled under -10° C. and stirred for 1 hour. The reaction solution was added to 0.1 N hydrochloric acid and the toluene layer was separated out. The reaction mixture was dried over anhydride sodium sulfate and concentrated under reduced pressure. These crystals thus obtained were washed with hexane, whereby 13.7 g of 4-(2-methyl-2-propyloxycarbonyl)piperazine-1-carbonylchloride was obtained.
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Boc-1-piperazinecarbonyl Chloride
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Citations

For This Compound
2
Citations
JC Sutton, SA Bolton, KS Hartl, MH Huang… - Bioorganic & medicinal …, 2002 - Elsevier
A series of N1-activated C4-carboxy azetidinones was prepared and tested as inhibitors of human tryptase. The key stereochemical and functional features required for potency, serine …
Number of citations: 71 www.sciencedirect.com
AK Pham - 2019 - duo.uio.no
The work presented in this thesis is an extension of the earlier findings by the research group SYNFAS regarding phenazine 5, 10-dioxides as potential new drugs against acute …
Number of citations: 0 www.duo.uio.no

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